2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione
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Overview
Description
2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione is a synthetic organic compound that features a unique combination of adamantane, trifluoromethyl, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione typically involves multi-step organic reactions. The starting materials may include adamantane derivatives, trifluoromethyl ketones, and pyrrole derivatives. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction can be used to introduce the adamantane group into the molecule.
Nucleophilic Substitution:
Pyrrole Functionalization: This step involves the attachment of the pyrrole ring to the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Adamantan-1-yl-4,4,4-trifluoro-1-phenyl-butan-1,3-dione: Lacks the pyrrole group.
2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione: Has a methyl group instead of the pyrrole group.
Uniqueness
The presence of the pyrrole group in 2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione may confer unique properties such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C24H24F3NO2 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-4,4,4-trifluoro-1-(4-pyrrol-1-ylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)22(30)20(23-12-15-9-16(13-23)11-17(10-15)14-23)21(29)18-3-5-19(6-4-18)28-7-1-2-8-28/h1-8,15-17,20H,9-14H2 |
InChI Key |
RBLRFWJHRWQNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=C(C=C4)N5C=CC=C5)C(=O)C(F)(F)F |
Origin of Product |
United States |
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